methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of related carbohydrate compounds often involves complex procedures including protection and deprotection steps, glycosylation reactions, and the utilization of specific reagents to achieve high yield and selectivity. For instance, a laboratory procedure for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a related compound, demonstrates the practical aspects of synthetic carbohydrate chemistry, highlighting the importance of specific synthetic steps and purification methods in achieving desired molecular structures (Demchenko et al., 2006).
Molecular Structure Analysis
The structural study of carbohydrate synthons, like 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside, provides valuable insights into the stereochemical structure of these compounds both in crystals and in solution. Techniques such as NMR, IR, MS, and X-ray methods are crucial for determining the conformation and stereochemistry of the glucopyranoside molecules (Trofimov et al., 2006).
Chemical Reactions and Properties
Carbohydrate compounds undergo a variety of chemical reactions, including glycosylation, which is fundamental in the synthesis of oligosaccharides and glycoconjugates. The use of specific reagents, such as trimethylsilyl triflate and pyridine, in the glucosylation reactions highlights the chemical versatility and reactivity of these compounds. For example, the synthesis of α-D-glucopyranosyl linked oligosaccharides demonstrates the stereoselective synthesis achievable with certain glucopyranoside reagents (Jain & Matta, 1992).
Physical Properties Analysis
The physical properties of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside and related compounds, such as solubility, melting point, and optical rotation, are essential for understanding their behavior in various solvents and reactions. These properties are influenced by the molecular structure and the presence of protective groups.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in selective reactions, are crucial for the application of these compounds in synthetic strategies. The protective group strategy is a fundamental aspect of carbohydrate chemistry, allowing for the selective modification of the hydroxyl groups and enabling the construction of complex molecules.
Scientific Research Applications
As a Reagent in Glycosylation : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-α-D-glucopyranoside is used as a novel reagent for α-glycosylation towards nitrophenyl or benzyl glycosides (Jain & Matta, 1992).
In Trisaccharide Derivative Synthesis : This compound is a trisaccharide derivative, useful in scientific research, particularly in the synthesis of complex carbohydrates (Ray, Sarkar, & Roy, 1989).
For Preparing Partially Benzylated Aldopyranose : The synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose aids in preparing partially benzylated aldopyranose (Glaudemans & Fletcher, 1972).
Applications in Chemical and Pharmaceutical Research : Benzyl 2-O-, 3-O-, and 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-L-rhamnopyranosides, synthesized from this compound, have potential applications in chemical and pharmaceutical research (King & Bishop, 1974).
In Polysaccharide Synthesis : It is a tetrasaccharide repeating-unit of the polysaccharide from Klebsiella type 23, indicating its use in polysaccharide synthesis (Ray & Roy, 1990).
For Studying Stereochemistry : The synthesized α- and β-C-allylglucopyranosides and their derivatives are useful for studying the stereochemistry of methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside and its derivatives (Pétry et al., 2017).
In High-Yield Methanolysis : Methanolysis of this compound produces methyl 2,3,4-tri-O-trimethylsilyl-alpha-D-glucopyranoside in high yield, useful in chemical synthesis (Hurst & Mcinnes, 1965).
In High Pressure-Assisted Glycosylation : The high pressure-assisted glycosylation reaction of 2-benzothiazoyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranoside with methyl iodide yields β-glucosides, useful in synthesis (Gama & Yasumoto, 1993).
In Free-Radical Bromination : Free-radical bromination of this compound yields a β-bromobenzyl ether, and alkaline hydrolysis yields methyl β-D-glucopyranoside and D- (BeMiller & Muenchow, 1973).
In Direct Glucosidation : Direct glucosidation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose is used in scientific research (Koto, Hamada, & Zen, 1975).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-KJQSSVQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445588 | |
Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |
CAS RN |
17791-37-6 | |
Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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